6-Fluoropyridine-2-carbohydrazide
Description
Synthesis Analysis
The synthesis of compounds related to 6-Fluoropyridine-2-carbohydrazide often involves multi-component reactions, including the use of water as a solvent, showcasing environmentally friendly methods. For instance, the synthesis of similar compounds involved a three-component reaction using triethylamine as a base at room temperature, highlighting the possibility of synthesizing complex molecules under mild conditions (Jayarajan et al., 2019). Additionally, methods involving the Sandmeyer and Balz-Schiemann reactions have been utilized for introducing fluorine atoms into aromatic compounds, indicating the versatility of these classic reactions in modern synthetic chemistry (Matsumoto et al., 1984).
Molecular Structure Analysis
Structural analysis of related fluorinated compounds is often conducted using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal that molecules such as 6-Fluoropyridine-2-carbohydrazide can exhibit significant non-linear optical (NLO) properties and engage in specific molecular interactions due to their structural features, including the presence of the fluorine atom (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical behavior of fluorinated pyridines includes their ability to participate in various organic reactions, such as nucleophilic substitutions, where the fluorine atom can significantly influence the reactivity and selectivity of these processes. Moreover, the introduction of fluorine can enhance the biological activity of molecules, making them potent inhibitors of specific biological targets (Matsumoto et al., 1984).
properties
IUPAC Name |
6-fluoropyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWGWPLNTDADAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323334 | |
Record name | 6-fluoro-2-pyridinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2-carbohydrazide | |
CAS RN |
701-41-7 | |
Record name | NSC403605 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-fluoro-2-pyridinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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